molecular formula C6H10O2 B043900 3-Hexyne-2,5-diol CAS No. 3031-66-1

3-Hexyne-2,5-diol

Cat. No. B043900
CAS RN: 3031-66-1
M. Wt: 114.14 g/mol
InChI Key: KDOWHHULNTXTNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hexyne-2,5-diol and related compounds often involves intricate chemical reactions. For instance, a method described for the synthesis of related oligomers involves the polymerization of diol monomers using specific catalysts to achieve high molecular weight and structurally homogeneous products (Rehahn, Schlüter, Wegner, & Feast, 1989). Another approach entails the use of enzymatic synthesis, which offers an eco-friendly route to produce biobased polyesters from diol building blocks (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Molecular Structure Analysis

The molecular structure and conformations of 3-Hexyne-2,5-diol derivatives have been extensively studied, revealing various conformers that are significant for understanding their chemical behavior. For example, the molecular structure of 3-hexyn-1,6-diol, a related compound, has been analyzed through gas electron diffraction and ab initio calculations, showing a mixture of conformers with specific percentages (Trætteberg, Bakken, Hopf, Mlynek, & Mahle, 2000).

Chemical Reactions and Properties

Chemical reactions involving 3-Hexyne-2,5-diol derivatives are key to understanding their reactivity and potential applications. For instance, the reaction of 3-hexene-2,5-dione with OH radicals, a structural analogue, provides insights into the oxidative pathways and product formation under atmospheric conditions (Bethel, Arey, & Atkinson, 2001).

Scientific Research Applications

  • Synthesis of Alkoxydienes : Copper-promoted coupling reactions using 3-hexyne enable the synthesis of alkoxydienes with removable protecting groups. This is particularly important for Diels-Alder reactions involving alcohols and vinyl boronate esters (Winternheimer & Merlic, 2010).

  • Nanostructuring Poly(3-hexylthiophene-2,5-diyl) Films : A study presents a cost-effective method to nanostructure poly(3-hexylthiophene-2,5-diyl) films, suitable for opto-electronic applications, creating nanoporous and nanoisland structures (Vohra et al., 2014).

  • Fluorescence Sensing : HELIXOL, derived from 3-hexyne, acts as an effective fluorescence sensor for chiral amines and amino alcohols, useful in high-throughput screening (Reetz & Sostmann, 2001).

  • Inhibition of Mammalian Ornithine Decarboxylase : (2R,5R)-6-heptyne-2,5-diamine, a compound related to 3-hexyne, has been identified as a potent inhibitor of mammalian ornithine decarboxylase, suggesting its potential in medical treatments (Danzin et al., 1983).

  • Chemistry on Surfaces : The adsorption of 3-hexyne on Ru(0001) forms a surface di-/ complex, indicating significant potential in surface chemistry and catalysis (García et al., 1999).

  • Synthesis of Tetrahydrofurans : (R)-2,3-Cyclohexylideneglyceraldehyde, a derivative of 3-hexyne, facilitates the synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans, expanding the scope of synthetic chemistry applications (Chattopadhyay et al., 2007).

  • Molecular Structure and Conformations : A study on 3-hexyn-1,6-diol highlights its conformational mixtures and hydrogen bond interactions, which are crucial for understanding molecular interactions and structure (Trætteberg et al., 2000).

  • Aromatics Synthesis : One research provides a method to synthesize 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), a component of pineapple and strawberry aroma, using 3-hexyne-2,5-diol (Re et al., 1973).

  • Catalysis in Semi-Hydrogenation : The study on the semi-hydrogenation of 3-hexyne catalyzed by a palladium(II) complex shows effective and stereo-selective production of (Z)-3-hexene, important in catalytic processes (Liprandi et al., 2009).

  • Enyne Metathesis in Organic Synthesis : Enyne metathesis is used for the desymmetrization of an enantiopure C2-symmetric building block, demonstrating the role of 3-hexyne in advanced organic synthesis techniques (Schmidt & Staude, 2009).

Safety And Hazards

When handling 3-Hexyne-2,5-diol, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and to keep people away from and upwind of spill/leak .

properties

IUPAC Name

hex-3-yne-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWHHULNTXTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044910
Record name Hex-3-yne-2,5-diol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Hexyne-2,5-diol
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Product Name

3-Hexyne-2,5-diol

CAS RN

3031-66-1
Record name 3-Hexyne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Record name 3-HEXYNE-2,5-DIOL
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Record name 3-Hexyne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
MJ Kim, IS Lee, N Jeong, YK Choi - The Journal of Organic …, 1993 - ACS Publications
Materials and Methods. 2, 5-Hexanediol, 3-hexyne-2, 5-diol, vinyl acetate, tosyl chloride, and anhydrous ethylene glycol were obtained from Aldrich. Lipase AK from Pseudomonas sp.(…
Number of citations: 49 pubs.acs.org
WE Willy, WE Thiessen - The Journal of Organic Chemistry, 1970 - ACS Publications
Anal. Caled for CioHnNOu C, 57.42; H, 5.26; N, 6.70. Found: C, 57.49;, 5.17; N, 6.77. The 2, 4-dinitrophenylhydrazone (4) occurred as dark brown needles (from pyridine-methanol), mp …
Number of citations: 6 pubs.acs.org
CE Carraher Jr, G Barot, MR Roner… - Journal of Polymer …, 2012 - search.ebscohost.com
The organotin polyether derived from reaction of dibutyltin dichloride and 2, 5-dimethyl-3-hexyne-2, 5-diol was rapidly synthesized employing classical interfacial polymerization in 65% …
Number of citations: 15 search.ebscohost.com
J Hubert, T Theophanides - Inorganica Chimica Acta, 1969 - Elsevier
The substitution reaction of bipyridyl with potassium trichloro (2,5-dimethyl 3-hexyne 2,5-diol) platinate(II) has been studied in 90% methanol -10 water mixtures at various temperatures. …
Number of citations: 11 www.sciencedirect.com
X Li, S Huang, Y Liang, Y Song, G Yuan - Acta Chimica Sinica, 2000 - sioc-journal.cn
The recently developed chemometric resolution methods, such as heuristic evolving latent projections (HELP), have been successfully used for the qualitative and quantitative …
Number of citations: 1 sioc-journal.cn
P TARRANT, RE TAYLOR - The Journal of Organic Chemistry, 1959 - ACS Publications
Previous workin our laboratory has shown that 2-trifluoromethylbutadiene cannot be prepared in a simple manner from acetylene and trifluoroacetone because of the ready formation of …
Number of citations: 12 pubs.acs.org
P Umnahanant, S Kweskin, G Nichols… - Journal of Chemical & …, 2006 - ACS Publications
The vaporization enthalpies of 1,2-ethanediol through 1,10-decanediol, 1,12-dodecanediol, 1,14-tetradecanediol, 1,16-hexadecanediol, 1,4-butynediol, 2,5-dimethyl-3-hexyne-2,5-diol, …
Number of citations: 28 pubs.acs.org
PS Bataev, LA Konstantinova, AA Balandin… - Bulletin of the Academy …, 1966 - Springer
A study was made of the hydrogenation of mono- and bis-2-cyanoethyl ethers of 2,5-dimethyl-3-hexyne-2,5-diol and 3-hexyne-2,5-diol in presence of palladium and rhodium boride …
Number of citations: 3 link.springer.com
RS Bottei - Analytica Chimica Acta, 1964 - Elsevier
The reducibility of a number of organic compounds by a standard chromous chloride solution, prepared determinately from potassium dichromate, has been studied. Orange II, tartrazine…
Number of citations: 5 www.sciencedirect.com
JEH Hancock, DR Scheuchenpflug - Journal of the American …, 1958 - ACS Publications
I reaction havebeen discussed in preliminary fash-ion elsewhere, 3 and an experimental investigation of the postulated conversion of 2-phenyl-3-methyl-indene (IV) to II, together with a …
Number of citations: 2 pubs.acs.org

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